2-(Aminomethyl)benzo[d]oxazole-5-carboxaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Aminomethyl)benzo[d]oxazole-5-carboxaldehyde is a heterocyclic compound that features both an oxazole ring and an aldehyde functional group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)benzo[d]oxazole-5-carboxaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with an aldehyde in the presence of a catalyst to form the oxazole ring. The reaction conditions often include mild temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization or chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)benzo[d]oxazole-5-carboxaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: 2-(Aminomethyl)benzo[d]oxazole-5-carboxylic acid.
Reduction: 2-(Aminomethyl)benzo[d]oxazole-5-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(Aminomethyl)benzo[d]oxazole-5-carboxaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in the development of new pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)benzo[d]oxazole-5-carboxaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt key biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-(Aminomethyl)benzo[d]oxazole-5-carboxylic acid
- 2-(Aminomethyl)benzo[d]oxazole-5-methanol
- 2-(Aminomethyl)benzo[d]oxazole-5-nitrile
Uniqueness
2-(Aminomethyl)benzo[d]oxazole-5-carboxaldehyde is unique due to its combination of an oxazole ring and an aldehyde functional group. This structural feature allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis. Additionally, its potential biological activities make it a valuable compound for medicinal chemistry research.
Biological Activity
2-(Aminomethyl)benzo[d]oxazole-5-carboxaldehyde is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, cytotoxic effects, and potential therapeutic uses, particularly in cancer treatment and neuroprotection.
- Chemical Formula : C10H10N2O2
- Molecular Weight : 194.20 g/mol
- Structure : The compound features a benzo[d]oxazole ring with an amino group and an aldehyde functional group, which may contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. Its mechanism involves:
- Alkylation : Similar to other alkylating agents, it may form covalent bonds with nucleophilic sites in DNA, leading to cross-linking and subsequent cell death.
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell proliferation and survival pathways, making it a candidate for cancer therapy.
Anticancer Activity
Research indicates that derivatives of benzoxazole compounds exhibit significant anticancer properties. For instance:
- Cytotoxicity Studies : Several studies have demonstrated that benzoxazole derivatives can exert cytotoxic effects on various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancer cells. The IC50 values for these compounds often range from 10 µM to 30 µM, indicating their effectiveness at relatively low concentrations .
Additionally, the compound's structure allows for modifications that can enhance its selectivity towards cancer cells while minimizing toxicity to normal cells .
Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of benzo[d]oxazole derivatives against β-amyloid-induced toxicity in neuronal cell lines. For example:
- PC12 Cell Studies : Compounds similar to this compound have been shown to reduce neurotoxicity induced by β-amyloid at concentrations as low as 1.25 µg/mL. These compounds promote the phosphorylation of Akt and inhibit the expression of pro-apoptotic factors like Bax while enhancing anti-apoptotic factors like Bcl-2 .
Case Study 1: Cytotoxicity in Cancer Cells
A study investigated the effects of various benzoxazole derivatives on different cancer cell lines. The results indicated that certain derivatives had a significantly lower toxicity profile towards normal cells compared to cancer cells, suggesting a potential therapeutic window for these compounds.
Case Study 2: Neuroprotection Against Alzheimer’s Disease
In vitro experiments demonstrated that specific derivatives could inhibit the activation of NF-κB and reduce tau hyperphosphorylation in PC12 cells exposed to Aβ peptides. This suggests that such compounds may offer protective effects against neurodegenerative processes associated with Alzheimer's disease .
Properties
Molecular Formula |
C9H8N2O2 |
---|---|
Molecular Weight |
176.17 g/mol |
IUPAC Name |
2-(aminomethyl)-1,3-benzoxazole-5-carbaldehyde |
InChI |
InChI=1S/C9H8N2O2/c10-4-9-11-7-3-6(5-12)1-2-8(7)13-9/h1-3,5H,4,10H2 |
InChI Key |
RCVZBUKEXJIDNC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C=O)N=C(O2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.